molecular formula C13H14N2O3 B13206719 Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate

Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13206719
M. Wt: 246.26 g/mol
InChI Key: UCMSUUNYZLULPP-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group at the 3-position of the pyrazole ring and a 3-methoxyphenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with 3-methoxybenzoyl chloride, followed by esterification. One common method includes:

    Cyclization Reaction: Reacting 3-methoxybenzoyl chloride with hydrazine hydrate to form 3-methoxyphenylhydrazine.

    Formation of Pyrazole Ring: Condensing 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding phenol derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: 1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.

    Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular responses.

    Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate

Comparison:

  • Uniqueness: Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets.
  • Properties: The presence of the methoxy group at the 3-position can enhance its lipophilicity and potentially improve its bioavailability compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 1-(3-methoxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-7-8-15(14-12)10-5-4-6-11(9-10)17-2/h4-9H,3H2,1-2H3

InChI Key

UCMSUUNYZLULPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

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